2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN5O2/c1-14-3-2-4-15(9-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-5-7-17(22)8-6-16/h2-9,13,18-19,25H,10-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDORYKEQNGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer therapies. This article synthesizes current research findings on the biological activity of this compound and its derivatives.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrazolo-triazine core. The presence of bromine and methyl groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds within the pyrazolo-triazine family exhibit a variety of biological activities including:
- Anticancer Properties : Many derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Kinase Inhibition : Some studies highlight the inhibition of Bruton’s tyrosine kinase (BTK) as a mechanism of action for anticancer activity.
Table 1: Summary of Biological Activities
Anticancer Studies
Recent studies have demonstrated that derivatives of the tetrahydropyrazolo-triazine class exhibit significant cytotoxicity against various cancer cell lines such as BxPC-3, PC-3, and HCT-116. For instance:
- Cytotoxicity Assays : Compounds were tested using the MTT assay, revealing low nanomolar IC50 values against cancer cells while showing minimal toxicity to normal cells (L929 and WI38) .
- Mechanism of Action : The anticancer efficacy is attributed to the inhibition of critical signaling pathways involved in cell survival and proliferation. For example, one derivative was shown to suppress tumor growth in xenograft models by targeting the AKT-mTOR pathway and PD1-PD-L1 interactions .
Case Studies
One notable case involved the compound MM129 , which demonstrated superior anticancer efficacy compared to traditional chemotherapeutics like 5-fluorouracil at low doses. It was found to activate both extrinsic and intrinsic apoptotic pathways through increased activity of caspases .
Chemical Reactions Analysis
Functionalization of the 4-Bromophenyl Substituent
The 4-bromophenyl group at position 2 of the pyrazolo-triazine core enables cross-coupling reactions , such as:
Example : Reaction with 4-methoxyphenylboronic acid under Suzuki conditions yields 4-(4′-methoxybiphenyl)-substituted derivatives with high regioselectivity .
Reactivity of the Acetamide Side Chain
The acetamide moiety (-N-[(3-methylphenyl)methyl]acetamide) undergoes:
- Hydrolysis : Acidic or basic hydrolysis converts the amide to a carboxylic acid, though harsh conditions may degrade the heterocyclic core .
- N-Alkylation : Treatment with alkyl halides in the presence of bases like K₂CO₃ introduces alkyl groups to the nitrogen .
Notable Transformation :
- Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN modifies the benzylamine side chain, enabling diversification of the 3-methylphenyl group .
Modifications at the 4-Oxo Position
The 4-oxo group participates in:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms 4-alkoxy derivatives .
- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields 4-acyloxy analogs .
Stability Note : The 4-oxo group exhibits tautomerism, favoring the keto form in non-polar solvents and the enol form in polar media .
Stability and Decomposition Pathways
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
*Estimated based on structural analogs.
Functional Implications of Substituent Variations
- Bromophenyl vs. Ethoxyphenyl ( vs. 8) : Bromine’s electronegativity and steric bulk enhance halogen bonding and hydrophobic interactions, whereas ethoxy groups may improve solubility but reduce binding affinity .
- Methylbenzyl vs. Methoxybenzyl (Target vs.
- Triazole vs. Pyrazolo-Triazine Cores ( vs. 1) : Pyrazolo-triazines offer a planar, aromatic scaffold conducive to π-π stacking, whereas triazoles provide sulfur-based hydrogen-bonding capabilities .
Relevance to Drug Discovery
Structural similarity analysis (e.g., ) underscores that minor substituent changes significantly alter bioactivity. For instance, replacing 3-methylbenzyl with 3-methoxybenzyl () could shift selectivity toward kinases or proteases due to altered electronic profiles . Similarly, sulfanyl groups in triazole analogs () may confer thiol-mediated reactivity, limiting their utility compared to acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology : Begin with selecting core precursors, such as substituted triazoles or pyrazolo-triazine derivatives. For example, describes a method using substituted benzaldehydes and triazoles under acidic reflux conditions. Optimize solvent choice (e.g., absolute ethanol with glacial acetic acid) and reaction time (4 hours for reflux) to improve yield. Monitor intermediates via TLC or HPLC .
- Critical Parameters : Ensure purity of starting materials (e.g., 4-amino-triazole derivatives) and control stoichiometry (0.001 mol ratios) to avoid side reactions. Post-reaction purification via vacuum evaporation and recrystallization is essential .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Workflow :
NMR Spectroscopy : Use H and C NMR to verify substituents (e.g., 4-bromophenyl, 3-methylbenzyl groups).
Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
X-ray Crystallography : Resolve complex stereochemistry, as demonstrated in for analogous pyrazolo-benzothiazine derivatives .
- Validation : Cross-reference spectral data with PubChem entries () to ensure consistency with computed values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Approach : Focus on target-specific assays based on structural motifs. For example:
- Antioxidant Activity : Use DPPH radical scavenging assays, as described for pyrazolo-benzothiazine analogs in .
- Anti-inflammatory Potential : Evaluate COX-2 inhibition via enzymatic assays .
Advanced Research Questions
Q. How can contradictory data in reaction yields or spectral assignments be resolved?
- Case Study : If NMR signals overlap (e.g., due to tautomerism in pyrazolo-triazine cores), use 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish peaks. highlights resolving conformational ambiguity via crystallography .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) causing yield discrepancies, as in and .
Q. What computational strategies can predict the compound’s pharmacokinetic or target-binding properties?
- Methods :
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) based on the 4-bromophenyl group’s hydrophobicity.
ADME Prediction : Employ SwissADME to assess logP, bioavailability, and CYP450 metabolism.
- Validation : Compare in silico results with experimental data from PubChem () .
Q. How can reaction conditions be optimized for scalability while minimizing impurities?
- Advanced Techniques :
- Flow Chemistry : Adapt batch synthesis () to continuous flow systems to enhance reproducibility, as shown in for diazomethane derivatives .
- Heuristic Algorithms : Implement Bayesian optimization () to iteratively refine parameters (e.g., solvent polarity, residence time) and maximize yield .
- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Multi-Omics Integration :
Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.
Proteomics : Use SILAC labeling to quantify target protein modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
